2-(α-D-Mannopyranosyl)-L-tryptophan-d4
Description
2-(α-D-Mannopyranosyl)-L-tryptophan-d4 is a deuterated isotopologue of 2-(α-D-mannopyranosyl)-L-tryptophan, a glycosylated amino acid derivative. The parent compound consists of an L-tryptophan residue C-mannosylated at the indole C2 carbon with an α-D-mannopyranose moiety . Its molecular formula is C₁₇H₂₂N₂O₇ (molecular weight: 366.37), and it is characterized by high purity (>95% by HPLC) .
This compound is naturally present in human serum, urine, and cerebrospinal fluid, as well as in food products . It serves as a critical biomarker for studying kidney dysfunction, particularly in diabetic patients with proteinuria, where its serum levels correlate with the severity of kidney function decline . Mechanistically, it is proposed to arise from post-translational modifications of proteins or nucleosides, reflecting metabolic dysregulation in chronic diseases .
In biochemical research, it is utilized to investigate carbohydrate-protein interactions, glycoprotein folding, and glycosylation-dependent cellular signaling . Its deuterated form (d4) enhances stability in mass spectrometry (MS)-based metabolomic studies, enabling precise quantification in biomarker panels for chronic kidney disease (CKD) .
Properties
Molecular Formula |
C₁₇H₁₈D₄N₂O₇ |
|---|---|
Molecular Weight |
370.39 |
Synonyms |
C2-α-D-Mannopyranosyltryptophan-d4; 2-α-D-Mannopyranosyl-L-tryptophan-d4; 2-α-D-Mannopyranosyl-L-tryptophan-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Differentiators
Biological Relevance: Unlike synthetic mannopyranosides (e.g., branched derivatives in or acetylated intermediates in ), this compound is endogenous, making it uniquely valuable for clinical biomarker research . It is distinct from 4-aminobutyl mannopyranosides (), which are synthetic and designed for enzyme inhibition, whereas the tryptophan conjugate reflects natural glycosylation processes.
Analytical Utility: The deuterated form (d4) provides superior stability in MS compared to non-deuterated analogues like pseudouridine or succinyladenosine, which degrade more readily during sample preparation .
Research Findings
- Biomarker Performance: In combination with creatinine and succinyladenosine, this compound achieves an AUC of >0.8 in MS-based models for CKD staging, outperforming non-glycosylated biomarkers like L,L-TMAP .
- Glycosylation Specificity: Unlike 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl azide (), which is used for synthetic glycan assembly, the tryptophan conjugate is a natural substrate for studying in vivo C-mannosylation enzymes .
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